
5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde” is a specific organic compound. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom, and a difluoromethyl group, which is a functional group consisting of a carbon atom bonded to two fluorine atoms and one hydrogen atom .
Synthesis Analysis
Difluoromethylation is a process that introduces a difluoromethyl group into a molecule . This process has seen significant advances in recent years, with the development of multiple difluoromethylation reagents . The synthesis of difluoromethylated products often involves the use of these reagents in combination with other compounds .Molecular Structure Analysis
The molecular structure of a compound like “5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde” would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring and the difluoromethyl group would be key features of its structure .Chemical Reactions Analysis
Difluoromethylation reactions can involve various mechanisms, including nucleophilic, electrophilic, and radical processes . The specific reactions that “5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde” would undergo would depend on the conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde” would be influenced by factors such as its molecular structure and the nature of its functional groups .Wissenschaftliche Forschungsanwendungen
Late-Stage Difluoromethylation in Organic Synthesis
The last decade has witnessed remarkable advances in difluoromethylation processes. Researchers have developed methods for introducing CF₂H groups into various molecular frameworks. These approaches involve X–CF₂H bond formation, where X represents carbon (sp, sp², sp³), oxygen, nitrogen, or sulfur. Metal-based catalytic methods, Minisci-type radical chemistry, and electrophilic/nucleophilic reactions have all contributed to the synthesis of CF₂H-containing compounds. Notably, site-selective installation of CF₂H onto large biomolecules (such as proteins) has emerged as an exciting area of research .
Synthesis of Pharmaceuticals
Benzene sulfonyl compounds, similar to 5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde, find applications in the selective alkylation of N-H groups in pyrrolopyrimidines and 5-aminoindoles. This alkylation strategy facilitates the synthesis of various pharmaceuticals .
Photocatalytic Organic Reactions
Mechanistic studies on photocatalytic organic reactions have shed light on the role of photocatalysts in synthetic transformations. While not specific to our compound, understanding these processes contributes to the broader field of organic synthesis. Researchers continue to explore the scope and mechanisms of photocatalysis, which may indirectly impact the use of 5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde in photochemical reactions .
Molecular Docking and Binding Studies
Computational approaches, such as molecular docking and density functional theory (DFT), allow researchers to examine the binding interactions of compounds with biological receptors. For 5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde derivatives, these studies provide insights into potential binding mechanisms, strengths, and selectivity within receptor binding sites. Such investigations aid in drug design and optimization .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(difluoromethyl)-1,3-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2/c6-5(7)4-3(1-9)8-2-10-4/h1-2,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAAOSLZZXVIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)C(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)-1,3-oxazole-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

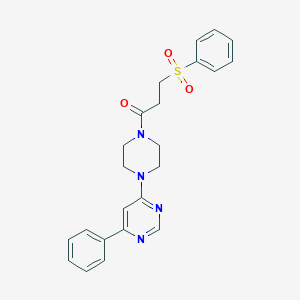
![N-[3-(1H-pyrazol-5-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2689274.png)
![N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2689276.png)
![1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B2689278.png)
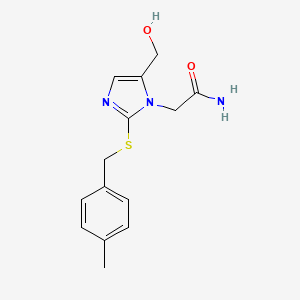
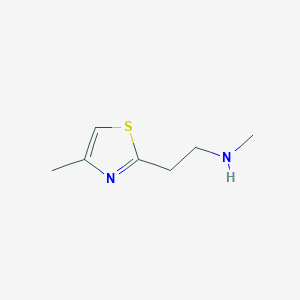

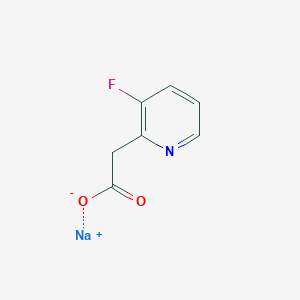
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2689285.png)
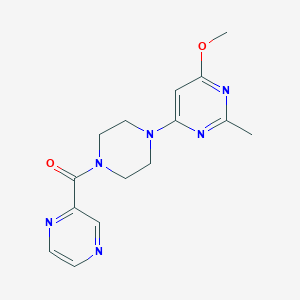
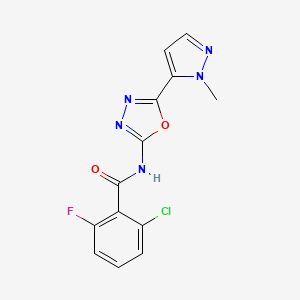
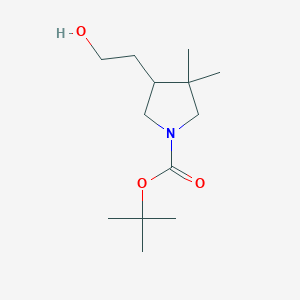
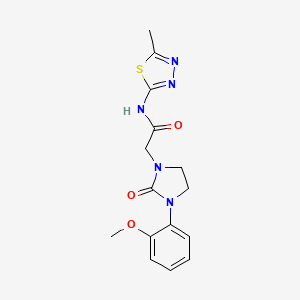
![5-benzyl-3-oxo-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2689294.png)